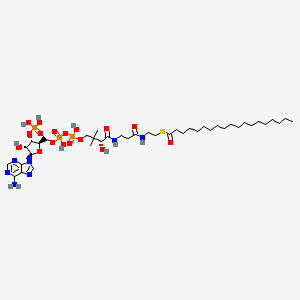

nonadecanoyl-CoA

Description

Historical Context of Coenzyme A Discovery and Functional Elucidation

The journey to understanding acyl-CoA biochemistry began with the discovery of Coenzyme A (CoA). In 1945, Fritz Albert Lipmann, a German-American biochemist, isolated a crucial cofactor from pigeon liver extracts which he named Coenzyme A, with the "A" standing for "activation of acetate". rucares.orgrockefeller.eduimrpress.com Lipmann's research demonstrated that CoA is a vital molecule for cellular metabolism, acting as a carrier of acyl groups, most notably acetyl groups, in the form of acetyl-CoA. ebsco.comcaldic.com This discovery was a significant breakthrough, as it provided the missing link between glycolysis and the citric acid cycle (or Krebs cycle). ebsco.com

Lipmann, along with other researchers, determined the complex structure of Coenzyme A in the early 1950s. wikipedia.org His work, which laid the foundation for understanding how cells generate and use energy, earned him the Nobel Prize in Physiology or Medicine in 1953, an honor he shared with Hans Adolf Krebs. rucares.orgwikipedia.org This pivotal discovery opened the door for countless studies on the diverse roles of CoA and its derivatives in biochemistry. caldic.com

General Principles of Acyl-Coenzyme A Chemistry and Thioester Linkage

Acyl-CoAs are characterized by a thioester bond, which is a high-energy bond formed between the sulfhydryl group of Coenzyme A and a carboxylic acid. vaia.comwikipedia.org This bond is what makes acyl-CoAs "activated" molecules, meaning they are thermodynamically primed for various biochemical reactions. gonzaga.edu The energy released upon the hydrolysis of the thioester bond is significantly greater than that of a standard oxygen ester bond, making it a key driver for metabolic processes. vaia.comgonzaga.edu

The reactivity of the thioester linkage is attributed to the chemical properties of the sulfur atom. vaia.com Being larger and less electronegative than oxygen, sulfur forms a weaker bond with the carbonyl carbon. vaia.com This relative instability makes the acyl group readily transferable to other molecules, a fundamental aspect of CoA's function as an acyl group carrier. wikipedia.orglibretexts.org

The formation of an acyl-CoA from a carboxylic acid and Coenzyme A is an energy-requiring process, often coupled with the hydrolysis of ATP to drive the reaction forward. gonzaga.edulibretexts.org Once formed, acyl-CoAs can participate in a wide array of enzymatic reactions, including the synthesis and oxidation of fatty acids, and the biosynthesis of cholesterol and ketone bodies. wikipedia.orgrug.nl

Classification of Nonadecanoyl-Coenzyme A as a Long-Chain Acyl-Coenzyme A

Nonadecanoyl-coenzyme A is the activated form of nonadecanoic acid, a saturated fatty acid with a 19-carbon backbone. sigmaaldrich.comebi.ac.ukebi.ac.uk In the classification of fatty acids and their corresponding acyl-CoAs, chain length is a critical determinant of their metabolic fate and function. wikipedia.org

Based on its 19-carbon acyl chain, nonadecanoyl-CoA is classified as a long-chain acyl-CoA. mimedb.orglmdb.ca Long-chain fatty acids are generally defined as those having an aliphatic tail of 13 to 21 carbon atoms. hmdb.cafoodb.ca Acyl-CoAs derived from these fatty acids are substrates for specific enzymes and transport systems within the cell. wikipedia.org For instance, the initial step of beta-oxidation for long-chain fatty acids is catalyzed by long-chain acyl-CoA dehydrogenases in the mitochondria. wikipedia.orgersnet.org

The table below summarizes the classification of fatty acids based on their chain length.

| Classification | Number of Carbon Atoms | Example Fatty Acid |

| Short-Chain | < 6 | Acetic Acid |

| Medium-Chain | 6-12 | Lauric Acid |

| Long-Chain | 13-21 | Nonadecanoic Acid |

| Very Long-Chain | > 21 | Lignoceric Acid |

This table provides a general classification of fatty acids by their carbon chain length.

Overview of Acyl-Coenzyme A Diversity Across Biological Systems

The family of acyl-CoA molecules is incredibly diverse, reflecting the vast array of carboxylic acids present in biological systems. nih.gov This diversity allows for precise regulation and specificity in metabolic pathways. rug.nl Acyl-CoA pools, which are the collections of different acyl-CoA species within a cell or organelle, are dynamically regulated and play crucial roles in cellular signaling and gene expression. nih.govresearchgate.net

Acyl-CoAs are found in all domains of life, from bacteria and archaea to eukaryotes, underscoring their fundamental importance in metabolism. rug.nlucl.ac.uk In mammals, a wide variety of acyl-CoA thioesterases exist to hydrolyze acyl-CoAs back to their constituent fatty acid and Coenzyme A, providing another layer of metabolic control. nih.govnih.gov

The diversity of acyl-CoAs extends to their subcellular localization. Different organelles, such as mitochondria, peroxisomes, and the endoplasmic reticulum, maintain distinct pools of acyl-CoAs, which are utilized in specific metabolic pathways housed within those compartments. nih.govmdpi.com For example, mitochondrial acyl-CoAs are primarily directed towards beta-oxidation for energy production, while those in the endoplasmic reticulum are often used for the synthesis of complex lipids. mdpi.com This compartmentalization is essential for the orderly flow of metabolism and the prevention of futile cycles.

Properties

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(49)68-24-23-42-30(48)21-22-43-38(52)35(51)40(2,3)26-61-67(58,59)64-66(56,57)60-25-29-34(63-65(53,54)55)33(50)39(62-29)47-28-46-32-36(41)44-27-45-37(32)47/h27-29,33-35,39,50-51H,4-26H2,1-3H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t29-,33-,34-,35+,39-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJZGRUJMWKAJF-ZOUGCNRJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H72N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725130 | |

| Record name | S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25045-61-8 | |

| Record name | S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Cellular Regulation of Coenzyme a Precursors

De Novo Coenzyme A Biosynthetic Pathway in Prokaryotes and Eukaryotes

The de novo synthesis of Coenzyme A from pantothenate is a five-step enzymatic process that is broadly conserved across prokaryotic and eukaryotic organisms. portlandpress.comwikipedia.org While animals must obtain pantothenate from their diet, most microorganisms and plants are capable of synthesizing it de novo. oup.combiocyc.org The subsequent conversion of pantothenate to CoA, however, is a near-universal pathway. oup.com

Enzymatic Cascade from Pantothenate (Vitamin B5)

The biosynthesis of CoA begins with the phosphorylation of pantothenate and proceeds through a series of four additional enzymatic reactions. This cascade ultimately yields the complex CoA molecule, which is composed of a β-mercaptoethylamine group, a pantothenate unit, and a 3'-phospho-adenosine diphosphate (B83284) moiety.

The initial and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenate to 4'-phosphopantothenate, a reaction catalyzed by pantothenate kinase (PanK). wikipedia.orgbiorxiv.org This step requires ATP as the phosphate (B84403) donor. wikipedia.org Due to its critical regulatory role, PanK activity is tightly controlled. In mammals, this regulation is primarily achieved through feedback inhibition by CoA and its thioesters, such as acetyl-CoA. nih.govwikipedia.org

Three distinct types of PanK have been identified: PanK-I (predominantly in bacteria), PanK-II (mainly in eukaryotes), and PanK-III (also in bacteria). wikipedia.orgnih.gov Humans and mice express four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) encoded by three different genes. nih.govplos.org These isoforms exhibit different subcellular localizations and sensitivities to feedback inhibition, allowing for nuanced regulation of CoA synthesis in various cellular compartments and in response to different metabolic states. nih.govplos.org For instance, PanK1α is found in the nucleus, PanK1β and PanK3 are cytosolic, and PanK2 is localized to the mitochondria. plos.orgnih.gov

Following the initial phosphorylation of pantothenate, the next two steps in the pathway involve the enzymes phosphopantothenoylcysteine synthetase (PPCS) and phosphopantothenoylcysteine decarboxylase (PPCDC).

PPCS catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). wikipedia.orgmapmygenome.in This enzyme belongs to the ligase family. wikipedia.org Interestingly, the human PPCS can utilize both ATP and CTP as energy sources with similar efficiency, a feature that distinguishes it from its E. coli counterpart which preferentially uses CTP. wikipedia.orgmaayanlab.cloud

Subsequently, PPCDC catalyzes the decarboxylation of PPC to produce 4'-phosphopantetheine (B1211885). mapmygenome.inontosight.ai This reaction involves the removal of a carbon dioxide molecule from the cysteine moiety of PPC. mapmygenome.in Human PPCDC is a flavoprotein that uses a tightly bound flavin mononucleotide (FMN) cofactor to facilitate the decarboxylation reaction. acs.orguniprot.org

In the final two steps of CoA biosynthesis in mammals, a bifunctional enzyme called Coenzyme A Synthase (COASY) comes into play. wikipedia.orgsinobiological.com In prokaryotes, these two reactions are catalyzed by two separate enzymes. sinobiological.com

The first activity of COASY, catalyzed by its phosphopantetheine adenylyltransferase (PPAT) domain, is the adenylation of 4'-phosphopantetheine to form dephospho-CoA. wikipedia.orgmaayanlab.cloud The second activity, catalyzed by the dephospho-CoA kinase (DPCK) domain, is the phosphorylation of dephospho-CoA to the final product, Coenzyme A. wikipedia.orgmaayanlab.cloud

A separate gene, DCAKD, encodes a protein with a dephospho-CoA kinase domain. mapmygenome.inscbt.com This protein, Dephospho-CoA Kinase Domain Containing, is thought to play a role in CoA biosynthesis and localizes to the mitochondria and cytosol. scbt.comgenecards.org It is considered a paralog of COASY. genecards.orggenecards.org

Transcriptional and Allosteric Regulation of Coenzyme A Biosynthesis

The biosynthesis of Coenzyme A is a tightly regulated process, ensuring that the cellular levels of CoA and its derivatives are maintained within an optimal range to meet metabolic demands. This regulation occurs at multiple levels, including transcriptional control of the genes encoding the biosynthetic enzymes and allosteric regulation of the enzymes themselves. ontosight.ai

The primary point of allosteric regulation is the feedback inhibition of Pantothenate Kinase (PanK) by CoA and its thioesters, particularly acetyl-CoA and long-chain acyl-CoAs. nih.govontosight.ai This feedback mechanism allows the cell to rapidly adjust the rate of CoA synthesis in response to the current metabolic state. nih.gov When levels of acetyl-CoA are high, for instance, PanK activity is inhibited, slowing down the entire pathway. nih.gov The different mammalian PanK isoforms exhibit varying sensitivities to this feedback inhibition. nih.gov

Transcriptional regulation also plays a role in controlling CoA levels. The expression of genes encoding CoA biosynthetic enzymes can be modulated by transcription factors that respond to changes in the cell's energy status and nutrient availability. rug.nlontosight.ai For example, during fasting, the expression of the Pank1 gene is altered to adjust tissue CoA levels. rug.nl

Compartmentalization of Coenzyme A Synthesis within Cells

The synthesis and utilization of Coenzyme A are compartmentalized within eukaryotic cells, reflecting the diverse metabolic roles of this cofactor in different organelles. The highest concentrations of CoA are found in the mitochondria and peroxisomes, where it is heavily involved in energy metabolism and fatty acid oxidation, respectively. nih.govmdpi.com Lower concentrations are present in the cytosol, nucleus, and endoplasmic reticulum. nih.gov

The enzymes of the CoA biosynthetic pathway have specific subcellular localizations. While the PanK isoforms are found in the nucleus, cytosol, and mitochondria, the subsequent enzymes, PPCS and PPCDC, are located in the cytosol. plos.orgmdpi.com The final two steps, catalyzed by COASY, also occur in the cytoplasm, with some evidence suggesting a portion of the enzymatic activity may be associated with the outer mitochondrial membrane. plos.orgmaayanlab.cloud

This compartmentalization necessitates the transport of CoA and its precursors across organellar membranes. The inner mitochondrial membrane, for instance, is impermeable to CoA, requiring specific transport mechanisms to move the cofactor into the mitochondrial matrix. nih.gov This intricate organization allows for the independent regulation of CoA pools in different cellular compartments, enabling the cell to fine-tune metabolic pathways in response to specific needs. nih.govplos.org

Data Tables

Table 1: Enzymes of the Coenzyme A Biosynthetic Pathway

| Enzyme Name | Abbreviation | Function |

| Pantothenate Kinase | PanK | Catalyzes the phosphorylation of pantothenate to 4'-phosphopantothenate. wikipedia.org |

| Phosphopantothenoylcysteine Synthetase | PPCS | Catalyzes the condensation of 4'-phosphopantothenate and cysteine to form 4'-phospho-N-pantothenoylcysteine. mapmygenome.inontosight.ai |

| Phosphopantothenoylcysteine Decarboxylase | PPCDC | Catalyzes the decarboxylation of 4'-phospho-N-pantothenoylcysteine to form 4'-phosphopantetheine. mapmygenome.inontosight.ai |

| Coenzyme A Synthase | COASY | A bifunctional enzyme in mammals that catalyzes the final two steps of CoA synthesis. wikipedia.orgmaayanlab.cloud |

| Dephospho-Coenzyme A Kinase Domain Containing | DCAKD | A protein with dephospho-CoA kinase activity, likely involved in CoA biosynthesis. scbt.comgenecards.org |

Alternative and Salvage Pathways for Coenzyme A Generation

While the de novo pathway is the primary route for CoA synthesis, cells can also utilize alternative and salvage pathways to generate this essential cofactor, particularly when the de novo pathway is compromised. wikipedia.orgwikipedia.org These pathways are crucial for recovering and recycling CoA precursors from both extracellular and intracellular sources. nih.govwikipedia.org

A key salvage pathway involves the uptake and recycling of 4'-phosphopantetheine (PPanSH), a stable intermediate. wikipedia.orgresearchgate.net Extracellular CoA can be broken down by ectonucleotide pyrophosphatases (ENPP) to yield 4'-phosphopantetheine. wikipedia.org This molecule can then be transported into the cell and converted to CoA through the action of the last two enzymes of the de novo pathway, PPAT and DPCK (or the bifunctional COASY enzyme). wikipedia.org This allows cells to replenish their CoA pools using externally available precursors. wikipedia.orgresearchgate.net Another source for salvage is the degradation of acyl carrier proteins (ACPs), which also releases 4'-phosphopantetheine. wikipedia.org

The degradation of CoA itself is a regulated process that occurs through distinct intracellular and extracellular pathways, relying on specific hydrolase enzymes. nih.govnih.gov Intracellularly, specific Nudix hydrolases in the mitochondria and peroxisomes break down CoA and a subset of acyl-CoAs, playing a role in regulating the size and distribution of subcellular CoA pools. nih.govnih.gov Extracellularly, the degradation pathway culminates in the hydrolysis of pantetheine (B1680023) by pantetheinase enzymes, which releases pantothenate into the bloodstream. nih.govnih.gov This liberated pantothenate is then available for uptake by cells to fuel the de novo synthesis pathway, effectively linking the degradation and synthesis routes. nih.gov

Table 2: Comparison of De Novo and Salvage Pathways for CoA Generation

| Feature | De Novo Pathway | Salvage Pathway |

|---|---|---|

| Starting Precursors | Pantothenate (Vitamin B5), Cysteine, ATP. wikipedia.org | 4'-phosphopantetheine, Pantetheine, extracellular CoA. wikipedia.orgnih.gov |

| Primary Function | Synthesizes CoA from basic building blocks. | Recycles and recovers CoA intermediates. wikipedia.org |

| Key Enzymes | PanK, PPCS, PPCDC, COASY. nih.gov | ENPPs, Pantetheinases, PPAT, DPCK (COASY). wikipedia.orgnih.gov |

| Cellular Location | Cytosol / Mitochondrial Intermembrane Space. reactome.org | Involves extracellular space and intracellular compartments. wikipedia.orgnih.gov |

Genetic and Environmental Factors Influencing Coenzyme A Homeostasis

The maintenance of a stable intracellular pool of Coenzyme A, known as CoA homeostasis, is influenced by a combination of genetic and environmental factors. nih.govnih.gov Disruptions in this delicate balance can lead to significant pathological conditions. ucl.ac.ukplos.org

Genetic Factors: Genetic mutations in the enzymes of the CoA biosynthetic pathway are linked to several inherited human diseases, primarily neurological and cardiac disorders. nih.govplos.org Variants in the PANK2 gene, which encodes pantothenate kinase 2, cause Pantothenate Kinase-Associated Neurodegeneration (PKAN). nih.govplos.org This condition is a form of neurodegeneration with brain iron accumulation (NBIA). nih.gov Similarly, mutations in the COASY gene, which codes for the bifunctional CoA synthase, lead to COASY Protein-Associated Neurodegeneration (CoPAN), another NBIA disorder. nih.govplos.org Defects in other enzymes of the pathway have been associated with conditions like dilated cardiomyopathy. nih.gov These genetic disorders underscore the critical importance of an intact CoA synthesis pathway for normal cellular function, particularly in highly metabolic tissues like the brain and heart. nih.gov

Environmental Factors: Environmental and physiological conditions significantly impact enzyme activity and, consequently, CoA homeostasis. ck12.orgalevelnotes.com Key factors include:

Nutrient Status: The nutritional state of the organism plays a major regulatory role. For instance, the transition from a fed to a fasted state in the liver is characterized by a net increase in total CoA concentration, which is necessary to switch from glucose oxidation to fatty acid oxidation. nih.gov

Cellular Stress: Conditions such as oxidative stress can upregulate the assembly of the CoA biosynthetic enzyme complex, likely as a protective response. ucl.ac.uk CoA can act as an antioxidant, protecting protein thiols from overoxidation through a process called protein CoAlation. ucl.ac.uk

Temperature and pH: Like all enzymes, those in the CoA pathway have optimal temperature and pH ranges for activity. ck12.orgalevelnotes.comcarelearning.org.uk Significant deviations can alter the enzyme's three-dimensional structure, reducing its catalytic efficiency and potentially leading to denaturation. alevelnotes.comcarelearning.org.uk For example, most human enzymes function optimally around 37°C. ck12.orgalevelnotes.com

Cofactors: The activity of some enzymes depends on the presence of non-protein substances known as cofactors. libretexts.orgsavemyexams.com These can be inorganic ions or organic molecules called coenzymes, which are often derived from vitamins. savemyexams.com The availability of these cofactors is essential for the proper functioning of metabolic pathways, including CoA synthesis.

Table 3: Factors Influencing Coenzyme A Homeostasis

| Factor Type | Specific Factor | Effect on CoA Homeostasis | Example |

|---|---|---|---|

| Genetic | Mutations in PANK2 gene | Impairs the first step of CoA biosynthesis, leading to CoA dysregulation. | Causes Pantothenate Kinase-Associated Neurodegeneration (PKAN). nih.gov |

| Mutations in COASY gene | Impairs the final two steps of CoA biosynthesis. | Causes COASY Protein-Associated Neurodegeneration (CoPAN). nih.gov | |

| Environmental | Nutrient Availability | Total CoA levels change to adapt to metabolic needs. | CoA levels increase in the liver during fasting to support fatty acid oxidation. nih.gov |

| Oxidative Stress | Upregulates the assembly of the CoA biosynthetic enzyme complex. ucl.ac.uk | Cells respond to stress by potentially increasing CoA production for antioxidant defense. ucl.ac.uk | |

| Temperature / pH | Affects the activity rate of all biosynthetic enzymes. | Deviations from optimal ranges (e.g., ~37°C, ~pH 7) decrease enzyme efficiency. alevelnotes.comcarelearning.org.uk |

Metabolism of Nonadecanoyl Coenzyme a in Biological Systems

Formation of Nonadecanoyl-Coenzyme A

The initial and rate-limiting step in the metabolism of nonadecanoic acid is its activation into a high-energy thioester derivative, nonadecanoyl-CoA. This process, known as acylation or thioesterification, is essential for the fatty acid to participate in subsequent catabolic and anabolic pathways. wikipedia.org

The conversion of nonadecanoic acid to this compound is catalyzed by a family of enzymes called acyl-CoA synthetases (ACSs), or acyl-CoA ligases. wikipedia.org These enzymes facilitate the "activation" of the fatty acid so it can be metabolized. The reaction is an ATP-dependent process that occurs in two steps. nih.gov

First, the carboxylate ion of nonadecanoic acid attacks the alpha-phosphate of an ATP molecule, forming an acyl-adenylate intermediate (nonadecanoyl-AMP) and releasing pyrophosphate (PPi). The subsequent hydrolysis of pyrophosphate into two inorganic phosphate (B84403) molecules by pyrophosphatase makes this step effectively irreversible.

In the second step, the thiol group of coenzyme A attacks the acyl-adenylate intermediate. This results in the formation of the thioester bond of this compound and the release of adenosine (B11128) monophosphate (AMP). wikipedia.org

The human genome contains 26 acyl-CoA synthetase isozymes, which are categorized into subfamilies based on their substrate specificity for fatty acids of varying chain lengths. Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with chain lengths of 12 to 20 carbons, a category that includes nonadecanoic acid (C19:0). nih.gov

There are several isoforms of ACSLs, each with distinct tissue expression patterns, subcellular localizations, and substrate preferences. nih.govresearchgate.net While specific kinetic data for nonadecanoic acid is not extensively detailed in the literature, the general activity of ACSLs on long-chain fatty acids is well-established. For instance, different isoforms may preferentially activate certain fatty acids, channeling them toward specific metabolic fates such as beta-oxidation for energy or incorporation into complex lipids. researchgate.netnih.govresearchgate.net The structural basis for this specificity lies within the enzyme's fatty acid-binding tunnel, which accommodates fatty acids of particular lengths and conformations. nih.gov

| ACS Subfamily | Preferred Fatty Acid Chain Length | Example Substrates |

|---|---|---|

| Short-Chain (ACSS) | C2 - C4 | Acetate (B1210297), Propionate |

| Medium-Chain (ACSM) | C6 - C10 | Hexanoic acid, Octanoic acid |

| Long-Chain (ACSL) | C12 - C20 | Palmitic acid, Oleic acid, Nonadecanoic acid |

| Very Long-Chain (ACSVL) | > C20 | Lignoceric acid, Cerotic acid |

Catabolism of Nonadecanoyl-Coenzyme A: Mitochondrial and Peroxisomal Beta-Oxidation

Once formed, this compound is primarily broken down through beta-oxidation to generate energy. This catabolic process occurs in both the mitochondria and peroxisomes. jjcollegeara.co.in Beta-oxidation involves a cyclical series of four reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2 in each cycle. reactome.orgyoutube.com

Because this compound has an odd number of carbon atoms (19), the final cycle of beta-oxidation yields one molecule of acetyl-CoA (a two-carbon unit) and one molecule of propionyl-CoA (a three-carbon unit). nih.govyoutube.com The acetyl-CoA enters the citric acid cycle for further oxidation. The propionyl-CoA is converted in a three-step process to succinyl-CoA, another citric acid cycle intermediate, thus providing an anaplerotic entry point into the cycle. jjcollegeara.co.inyoutube.com

While mitochondria are the primary site for the oxidation of most fatty acids, peroxisomes also play a role, particularly in the initial breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. nih.govlibretexts.orgresearchgate.net Peroxisomal beta-oxidation differs from the mitochondrial pathway in its first step; instead of an acyl-CoA dehydrogenase that transfers electrons to FAD, peroxisomes use an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). jjcollegeara.co.inlibretexts.org Peroxisomal oxidation typically shortens VLCFAs, and the resulting medium-chain acyl-CoAs are then transported to the mitochondria for complete oxidation. nih.gov

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

|---|---|---|

| Primary Substrates | Short, medium, and long-chain fatty acids | Very-long-chain and branched-chain fatty acids |

| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase |

| Electron Acceptor in First Step | FAD | O2 (produces H2O2) |

| Energy Coupling | Coupled to oxidative phosphorylation for ATP synthesis | Not directly coupled to ATP synthesis; energy released as heat |

| Extent of Oxidation | Complete breakdown to acetyl-CoA (or propionyl-CoA) | Chain-shortening only; products are further oxidized in mitochondria |

Long-chain fatty acyl-CoAs like this compound are synthesized in the cytosol but are oxidized within the mitochondrial matrix. youtube.com The inner mitochondrial membrane is impermeable to these large molecules, necessitating a specialized transport system known as the carnitine shuttle. mhmedical.comtaylorandfrancis.com This shuttle system is comprised of three key protein components that work in concert to move long-chain acyl-CoAs from the cytosol into the mitochondrial matrix. mhmedical.commdpi.com

The first and rate-limiting step of the carnitine shuttle is catalyzed by Carnitine Palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane. nih.govwikipedia.org CPT1 facilitates the transfer of the nonadecanoyl group from coenzyme A to the hydroxyl group of carnitine, forming nonadecanoylcarnitine and releasing free coenzyme A into the cytosol. researchgate.netpatsnap.com

Reaction: this compound + Carnitine ⇌ Nonadecanoylcarnitine + CoA-SH

The newly formed nonadecanoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). mdpi.comnih.gov CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix. taylorandfrancis.comresearchgate.net

Once inside the mitochondrial matrix, the final step of the shuttle is catalyzed by Carnitine Palmitoyltransferase II (CPT2). youtube.com This enzyme is located on the matrix-facing side of the inner mitochondrial membrane. mhmedical.com CPT2 reverses the reaction performed by CPT1, transferring the nonadecanoyl group from carnitine back to a molecule of coenzyme A from the mitochondrial pool. researchgate.netyoutube.com This action regenerates this compound within the mitochondrial matrix, where it can now undergo beta-oxidation. researchgate.net The liberated carnitine molecule is then transported back to the cytosol by CACT to participate in another round of fatty acid transport. nih.govresearchgate.net

Reaction: Nonadecanoylcarnitine + CoA-SH ⇌ this compound + Carnitine

Enzymatic Steps of Beta-Oxidation of Nonadecanoyl-Coenzyme A

Nonadecanoyl-coenzyme A, as a long-chain fatty acyl-CoA with an odd number of carbon atoms (19), undergoes catabolism through the beta-oxidation pathway primarily within the mitochondria. This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. aocs.org Because this compound has an odd number of carbons, the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

For this compound (C19), this cycle repeats eight times, yielding eight molecules of acetyl-CoA and one molecule of propionyl-CoA.

Long-Chain Acyl-Coenzyme A Dehydrogenase Activity

The initial step in the beta-oxidation of this compound is catalyzed by acyl-CoA dehydrogenases (ACADs), a class of enzymes that exhibit specificity based on the chain length of the fatty acyl-CoA substrate. wikipedia.org For a 19-carbon chain, very long-chain acyl-CoA dehydrogenase (VLCAD) or long-chain acyl-CoA dehydrogenase (LCAD) is responsible for this first oxidative step. scispace.comnih.gov

This enzyme introduces a trans double bond between the alpha (C2) and beta (C3) carbons of the this compound molecule. wikipedia.org The reaction involves the removal of two hydrogen atoms, which are transferred to the enzyme's flavin adenine (B156593) dinucleotide (FAD) prosthetic group, reducing it to FADH₂. wikipedia.orgwikipedia.org The product of this reaction is trans-Δ²-nonadecenoyl-CoA.

Enoyl-Coenzyme A Hydratase Function

The second step is a hydration reaction catalyzed by the enzyme enoyl-CoA hydratase (also known as crotonase). wikipedia.orgnih.gov This enzyme adds a molecule of water across the newly formed trans double bond of trans-Δ²-nonadecenoyl-CoA. abcam.com The reaction is stereospecific, resulting in the formation of L-3-hydroxythis compound. wikipedia.org The hydroxyl group is added to the beta-carbon (C3), and a hydrogen atom is added to the alpha-carbon (C2). wikipedia.org This step is essential for preparing the fatty acid chain for the subsequent oxidation reaction. wikipedia.orgebi.ac.uk

3-Hydroxyacyl-Coenzyme A Dehydrogenase Role

The third step involves the second dehydrogenation of the cycle, catalyzed by 3-hydroxyacyl-CoA dehydrogenase. wikipedia.org This enzyme is specific for the L-isomer of the 3-hydroxyacyl-CoA substrate. ebi.ac.uk It oxidizes the hydroxyl group on the beta-carbon of L-3-hydroxythis compound to a keto group. wikipedia.orgnih.gov In this process, nicotinamide (B372718) adenine dinucleotide (NAD⁺) acts as the electron acceptor and is reduced to NADH and a proton (H⁺). abcam.comwikipedia.org The product of this reaction is 3-ketothis compound.

Thiolase Action and Acetyl-Coenzyme A Production

The final step of the beta-oxidation cycle is the thiolytic cleavage of 3-ketothis compound, a reaction catalyzed by the enzyme β-ketothiolase, also known as thiolase. abcam.comwikipedia.org A molecule of free coenzyme A (CoA-SH) attacks the keto group, breaking the bond between the alpha and beta carbons. wikipedia.org This reaction releases a two-carbon unit as acetyl-CoA and a shortened acyl-CoA molecule, which in the first cycle is heptadecanoyl-CoA (a 17-carbon acyl-CoA). aocs.orgabcam.com This new, shorter acyl-CoA then re-enters the beta-oxidation spiral for further cycles of degradation. abcam.com

This process continues until the final cycle, where the four-carbon chain, butyryl-CoA, is cleaved into two molecules of acetyl-CoA for even-chain fatty acids. However, for the odd-chain this compound, the final substrate is the five-carbon pentanoyl-CoA, which is cleaved by thiolase into one molecule of acetyl-CoA and one molecule of propionyl-CoA.

| Step | Enzyme | Substrate (First Cycle) | Product(s) (First Cycle) | Cofactor(s) / Co-substrate(s) |

|---|---|---|---|---|

| 1. Dehydrogenation | Long-Chain Acyl-CoA Dehydrogenase (LCAD/VLCAD) | This compound (C19) | trans-Δ²-Nonadecenoyl-CoA | FAD → FADH₂ |

| 2. Hydration | Enoyl-CoA Hydratase | trans-Δ²-Nonadecenoyl-CoA | L-3-Hydroxythis compound | H₂O |

| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxythis compound | 3-Ketothis compound | NAD⁺ → NADH + H⁺ |

| 4. Thiolysis | β-Ketothiolase (Thiolase) | 3-Ketothis compound | Heptadecanoyl-CoA (C17) + Acetyl-CoA | Coenzyme A |

Peroxisomal Beta-Oxidation for Very Long-Chain Acyl-Coenzyme A Degradation

While mitochondria are the primary site for the beta-oxidation of long-chain fatty acids like nonadecanoic acid, peroxisomes also play a crucial role in fatty acid metabolism, particularly for very long-chain fatty acids (VLCFAs, typically C22 or longer) and branched-chain fatty acids. wikipedia.orgmdpi.comlibretexts.org Although this compound (C19) is not classified as a VLCFA, peroxisomes can initiate its oxidation.

The enzymatic steps in peroxisomal beta-oxidation are similar to those in mitochondria but with key differences. aocs.org The most significant distinction lies in the first step. aocs.org Instead of acyl-CoA dehydrogenase, peroxisomes use an FAD-dependent acyl-CoA oxidase. mdpi.comlibretexts.org This enzyme transfers electrons directly to molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂). aocs.org The H₂O₂ is then detoxified to water by the enzyme catalase, which is abundant in peroxisomes. aocs.org Unlike the mitochondrial process, this initial dehydrogenation step in peroxisomes is not coupled to ATP synthesis. wikipedia.org

The subsequent steps of hydration and the second dehydrogenation are carried out by a multifunctional enzyme in peroxisomes. wikipedia.orgnih.gov The final thiolytic cleavage is performed by a peroxisome-specific thiolase. wikipedia.org Peroxisomal beta-oxidation typically shortens VLCFAs until they are converted to medium- or long-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation. wikipedia.org

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

|---|---|---|

| Primary Substrates | Short, medium, and long-chain fatty acids | Very long-chain fatty acids (VLCFAs), branched-chain fatty acids wikipedia.org |

| First Enzyme | Acyl-CoA Dehydrogenase aocs.org | Acyl-CoA Oxidase aocs.orgmdpi.com |

| Electron Acceptor (First Step) | FAD (produces FADH₂) aocs.org | O₂ (produces H₂O₂) aocs.org |

| Energy Coupling (First Step) | Coupled to ATP synthesis via the electron transport chain abcam.com | Not coupled to ATP synthesis; energy is lost as heat wikipedia.org |

| Subsequent Steps | Catalyzed by separate enzymes aocs.org | Catalyzed by a multifunctional enzyme wikipedia.orgnih.gov |

| Endpoint | Complete oxidation to acetyl-CoA (and propionyl-CoA for odd-chains) nih.gov | Chain shortening; products are exported to mitochondria for complete oxidation wikipedia.org |

Anabolic Roles of Nonadecanoyl-Coenzyme A in Lipid Synthesis

Coenzyme A (CoA) and its acyl derivatives, such as this compound, are central molecules in metabolism, participating in both catabolic and anabolic pathways. imrpress.comnih.gov As an activated form of a fatty acid, this compound can serve as a building block for the synthesis of more complex lipids. nih.gov

Acyl-CoA synthetase enzymes catalyze the activation of free fatty acids to their corresponding CoA esters, which can then be directed toward various metabolic fates. nih.gov this compound, once formed, can be incorporated into several classes of lipids through anabolic processes:

Synthesis of Triacylglycerols (Triglycerides): Fatty acyl-CoAs are essential substrates for the synthesis of triacylglycerols, the primary form of energy storage in many organisms. This compound can be esterified to a glycerol (B35011) backbone to form these neutral lipids.

Phospholipid Biosynthesis: As a key component of cellular membranes, phospholipids (B1166683) require fatty acyl-CoAs for their synthesis. This compound can be incorporated into the structure of various phospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine, thereby influencing membrane properties. nih.gov

Synthesis of other complex lipids: Activated fatty acids are also precursors for other lipid molecules, such as sterol esters and wax esters.

The utilization of this compound in anabolic versus catabolic pathways is tightly regulated and depends on the energetic state of the cell. mdpi.com When energy levels are high, acyl-CoAs are directed towards storage and structural lipid synthesis, whereas during periods of energy demand, they are shuttled into the beta-oxidation pathway. mdpi.com

Participation in Triglyceride Biosynthesis: Diacylglycerol Acyltransferase (DGAT) Pathways

Triglycerides, the primary form of energy storage in eukaryotes, are synthesized in the final step by the enzyme diacylglycerol acyltransferase (DGAT), which catalyzes the esterification of a fatty acyl-CoA to a diacylglycerol molecule. DGAT enzymes exhibit a degree of substrate specificity, which can influence the fatty acid composition of the resulting triglycerides.

While DGATs can utilize a broad range of fatty acyl-CoAs, their affinity for specific chain lengths and degrees of saturation varies. Research on DGAT isoforms has shown preferences for common fatty acyl-CoAs such as oleoyl-CoA and palmitoyl-CoA. DGAT1, for instance, appears to favor monounsaturated fatty acyl-CoAs, whereas DGAT2 can incorporate a wider variety of fatty acids, including those considered "unusual". dntb.gov.ua

The utilization of odd-chain fatty acyl-CoAs, such as this compound, by DGAT enzymes is less extensively studied. However, the presence of odd-chain fatty acids in triglycerides of various organisms suggests that DGATs can indeed incorporate these substrates. The efficiency of this incorporation likely depends on the specific DGAT isoform and the organism. For example, studies in the fungus Mortierella alpina have shown that its DGAT isoforms have distinct preferences for different saturated and unsaturated fatty acids. researchgate.net While direct data on this compound is scarce, the general enzymatic capability of DGATs to handle a variety of acyl-CoA substrates implies that this compound can be incorporated into triglycerides, contributing to the diversity of these storage lipids.

Table 1: Substrate Preferences of Select Diacylglycerol Acyltransferase (DGAT) Isoforms

| DGAT Isoform | Preferred Acyl-CoA Substrates (Examples) | Organism/System Studied |

| DGAT1 | Oleoyl-CoA (18:1) | Mammalian cells |

| DGAT2 | Broad specificity, including unusual fatty acids | Various (e.g., Castor bean, Tung tree) |

| MaDGAT1B | C16:0-CoA | Mortierella alpina |

| MaDGAT2A/2B | C18:0-CoA | Mortierella alpina |

This table is generated based on available research and illustrates the varied substrate preferences of DGAT enzymes. Specific activity with this compound requires further investigation.

Precursor Function in Sphingolipid Metabolism

Sphingolipids are a class of complex lipids that are integral components of cell membranes and are involved in signal transduction. The backbone of sphingolipids is ceramide, which is synthesized by the acylation of a sphingoid base. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS).

A key feature of ceramide synthases is their high degree of specificity for the acyl-CoA substrate, which determines the fatty acid chain length of the resulting ceramide. nih.gov Mammals have six different ceramide synthases (CerS1-6), each with a distinct preference for fatty acyl-CoAs of specific chain lengths. For instance, CerS1 preferentially uses stearoyl-CoA (C18:0), while other CerS isoforms are specific for very-long-chain fatty acyl-CoAs. nih.gov

The incorporation of odd-chain fatty acids into sphingolipids has been observed, particularly in the brain. This can occur through the α-oxidation of 2-hydroxy long-chain fatty acids, which generates odd-chain fatty acids that can then be activated to their CoA esters and utilized for ceramide synthesis. nih.gov While the primary substrates for ceramide synthesis are even-chained fatty acyl-CoAs, the presence of odd-chain fatty acid-containing sphingolipids implies that this compound can serve as a substrate for ceramide synthases, likely with varying efficiency depending on the specific CerS isoform and tissue.

Role in Phospholipid Remodeling and Membrane Biogenesis

Phospholipids are the fundamental building blocks of cellular membranes. The fatty acid composition of phospholipids is crucial for maintaining membrane fluidity, integrity, and function. This composition is not static but is dynamically regulated through a process known as phospholipid remodeling, or the Lands cycle. This cycle involves the deacylation of a fatty acid from a phospholipid to form a lysophospholipid, followed by reacylation with a different fatty acyl-CoA.

The enzymes responsible for the reacylation step, lysophospholipid acyltransferases (LPCATs), exhibit substrate specificity for both the lysophospholipid and the fatty acyl-CoA. nih.gov This specificity allows for the targeted incorporation of particular fatty acids into specific positions of the phospholipid molecule, thereby tailoring the properties of the membrane. While much of the research on LPCATs has focused on their preference for common saturated and polyunsaturated fatty acids, the incorporation of a wide array of fatty acids into phospholipids suggests a broad substrate acceptance. nih.gov

The direct incorporation of nonadecanoic acid into phospholipids would be facilitated by an acyl-CoA synthetase that can activate it to this compound, followed by the action of an LPCAT that can utilize this odd-chain substrate. Although detailed studies on the specificity of LPCATs for this compound are limited, the presence of odd-chain fatty acids in the phospholipid profiles of various cells and tissues indicates that this pathway is operational. The incorporation of this compound would contribute to the diversity of phospholipid molecular species, potentially influencing membrane properties and the function of membrane-associated proteins.

Nonadecanoyl-Coenzyme A as a Substrate for Desaturation Reactions

The introduction of double bonds into saturated fatty acyl-CoAs is a critical step in the biosynthesis of monounsaturated fatty acids (MUFAs), which are essential components of complex lipids. This reaction is catalyzed by a family of enzymes known as fatty acyl-CoA desaturases.

Specificity of Delta-9 Fatty Acyl-Coenzyme A Desaturase (SCD)

The most well-characterized fatty acyl-CoA desaturase in mammals is stearoyl-CoA desaturase (SCD), which introduces a single double bond at the delta-9 position of the fatty acyl chain. The primary and preferred substrates for SCD1 are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively. nih.govmdpi.com

SCD enzymes are known to act on a range of saturated fatty acyl-CoA substrates. nih.gov While the desaturation of this compound by SCD has not been extensively documented in dedicated studies, the enzyme's ability to desaturate various chain lengths suggests that it is a plausible substrate. The product of such a reaction would be (Z)-nonadec-9-enoyl-CoA. The efficiency of this desaturation would likely be lower than that for its preferred substrates, stearoyl- and palmitoyl-CoA.

Factors Modulating Desaturase Activity with Nonadecanoyl-Coenzyme A

The activity of SCD is regulated by a variety of factors at both the transcriptional and post-transcriptional levels. These factors could indirectly influence the desaturation of this compound.

Substrate Availability: The intracellular concentration of this compound would be a primary determinant of its desaturation rate. The availability of nonadecanoic acid from dietary sources or from endogenous synthesis via α-oxidation would influence the size of the this compound pool.

Cofactor and Electron Donor Availability: The desaturation reaction requires molecular oxygen, NADH or NADPH as a source of reducing equivalents, and the electron transport proteins cytochrome b5 and NADH-cytochrome b5 reductase. nih.gov The availability of these cofactors and components of the electron transport chain is essential for SCD activity and could therefore modulate the desaturation of this compound.

Enzymatic Activities and Molecular Regulation Associated with Nonadecanoyl Coenzyme a

Characterization of Enzymes Interacting with Nonadecanoyl-Coenzyme A

Nonadecanoyl-CoA, the activated form of nonadecanoic acid (a 19-carbon saturated fatty acid), is anticipated to interact with a specific set of enzymes involved in fatty acid metabolism. The metabolism of odd-chain fatty acids like nonadecanoic acid involves enzymes of the β-oxidation pathway, culminating in the production of acetyl-CoA and a final propionyl-CoA molecule. healthmatters.io

Key enzymes expected to interact with this compound include:

Long-chain acyl-CoA synthetase (ACSL) : This enzyme catalyzes the activation of nonadecanoic acid by attaching it to coenzyme A, a crucial step for its subsequent metabolism. wikipedia.org

Acyl-CoA dehydrogenases : These enzymes are central to β-oxidation, catalyzing the initial dehydrogenation step. Specific isoforms exist for long-chain acyl-CoAs. wikipedia.org

Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase : These enzymes catalyze the subsequent hydration and oxidation steps in the β-oxidation spiral. wikipedia.org

Thiolase : This enzyme cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA chain. wikipedia.org

Propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase : These enzymes are essential for the metabolism of the propionyl-CoA produced from the final round of β-oxidation of odd-chain fatty acids. healthmatters.io

Stearoyl-CoA desaturase (SCD) : While primarily acting on stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0), it is plausible that this compound could act as a substrate or inhibitor for this enzyme, which introduces double bonds into fatty acyl-CoAs. nih.gov

The interaction of this compound with these enzymes is predicated on its structural similarity to other long-chain fatty acyl-CoAs that are well-characterized substrates.

Kinetics and Thermodynamics of Nonadecanoyl-Coenzyme A-Dependent Reactions

Specific kinetic and thermodynamic data for enzymes acting on this compound are scarce in the scientific literature. However, by examining data for enzymes that process other long-chain saturated fatty acyl-CoAs, such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), reasonable estimations can be made.

The kinetics of long-chain acyl-CoA ligase from rat liver mitochondria, for instance, show complex saturation patterns with palmitate, suggesting that the physical properties of long-chain fatty acids influence their interaction with enzymes. nih.gov The Michaelis constant (Km) for these enzymes with long-chain acyl-CoAs is typically in the low micromolar range, reflecting a high affinity of the enzyme for its substrate. The maximal velocity (Vmax) would be dependent on the specific enzyme and cellular conditions.

The thermodynamics of fatty acid oxidation are well-established. The complete oxidation of a fatty acid is a highly exergonic process, releasing a significant amount of Gibbs free energy. nih.gov The β-oxidation of butyryl-CoA to two molecules of acetyl-CoA has a negative standard transformed Gibbs energy of reaction (ΔrG'°), indicating a spontaneous process under standard conditions. nih.gov It is expected that each round of β-oxidation of this compound would also be thermodynamically favorable.

Table 1: Illustrative Kinetic Parameters of Enzymes Acting on Long-Chain Acyl-CoAs

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Long-chain acyl-CoA synthetase | Palmitate (C16:0) | 5-10 | 100-200 |

| Carnitine palmitoyltransferase I | Palmitoyl-CoA (C16:0) | 2-5 | 50-150 |

| Acyl-CoA oxidase | Palmitoyl-CoA (C16:0) | 1-3 | 20-40 |

Mechanisms of Enzyme Inhibition and Activation by Nonadecanoyl-Coenzyme A and Related Metabolites

Long-chain fatty acyl-CoAs are known to be potent regulators of enzyme activity, acting as both inhibitors and activators. This regulation is often mediated through allosteric interactions or by competing with substrates at the active site.

Inhibition: this compound, like other long-chain acyl-CoAs, can inhibit key enzymes in metabolic pathways. For example, long-chain fatty acyl-CoAs are known to be feedback inhibitors of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. wikipedia.org This inhibition is crucial for preventing the simultaneous synthesis and breakdown of fatty acids. The mechanism often involves an allosteric site on the enzyme that, when bound by the acyl-CoA, induces a conformational change that reduces the enzyme's catalytic activity.

Activation: Conversely, acyl-CoAs can activate certain enzymes. For instance, carnitine palmitoyltransferase I (CPT1), which is essential for the transport of long-chain fatty acids into the mitochondria for oxidation, is allosterically activated by long-chain acyl-CoAs. nih.gov This ensures that when levels of activated fatty acids are high, their transport into the mitochondria for energy production is stimulated.

The balance between the inhibitory and activating effects of this compound and other acyl-CoAs is critical for maintaining metabolic homeostasis.

Structural Biology of Nonadecanoyl-Coenzyme A-Binding Proteins and Enzymes

The binding of long-chain acyl-CoAs to proteins is primarily mediated by a conserved structural domain known as the acyl-CoA-binding domain. Acyl-CoA-binding proteins (ACBPs) are small, highly conserved proteins that bind long-chain acyl-CoA esters with high affinity. nih.govwikipedia.org

The structure of the ACB domain typically consists of four α-helices arranged in a bowl shape, which creates a binding pocket for the acyl-CoA molecule. wikipedia.org The binding is stabilized by a combination of hydrophobic and electrostatic interactions. The long hydrocarbon tail of this compound would be accommodated within a hydrophobic groove of the binding pocket. The coenzyme A moiety is recognized through specific interactions, particularly with the phosphate (B84403) groups. frontiersin.org

In enzymes that metabolize this compound, such as those in the β-oxidation pathway, the active site is shaped to accommodate the long acyl chain. The binding tunnel for the fatty acid is often hydrophobic and of a sufficient length to bind long-chain substrates. The catalytic residues are positioned to interact with the thioester bond and the α- and β-carbons of the acyl chain to facilitate the enzymatic reaction. wikipedia.org The specificity for chain length is determined by the dimensions and amino acid composition of this binding tunnel.

Systems Level Biological Functions and Research Frontiers of Acyl Coenzyme a Metabolism

Acyl-Coenzyme A as a Mediator in Nuclear Signaling Pathways

Acyl-Coenzyme A (acyl-CoA) molecules, traditionally viewed as intermediates in cytosolic and mitochondrial metabolism, are now recognized as significant players in nuclear signaling. Long-chain fatty acyl-CoAs, including by extension saturated forms like nonadecanoyl-CoA, can be found within the nuclear compartment, albeit at low nanomolar concentrations. proquest.comnih.gov Their presence in the nucleus allows them to directly interact with and modulate the activity of various nuclear receptors, thereby translating metabolic states into changes in gene expression.

Key nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factors (HNFs), are known to be regulated by fatty acids and their CoA-thioesters. proquest.comnih.govnih.gov For instance, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα. nih.gov The binding of these acyl-CoAs induces conformational changes in the receptor, which in turn affects the recruitment of co-regulatory proteins and initiates the transcription of target genes. nih.gov This mechanism provides a direct link between the intracellular pool of long-chain fatty acids and the transcriptional regulation of genes involved in their own metabolism, particularly in processes like peroxisomal β-oxidation. nih.gov

The transport of these lipophilic molecules to and within the nucleus is thought to be facilitated by cytoplasmic lipid-binding proteins, such as liver fatty acid-binding protein (L-FABP) and acyl-CoA binding protein (ACBP). proquest.comnih.gov These carrier proteins can enter the nucleus and are believed to channel their acyl-CoA ligands to their respective nuclear receptors, thus initiating a transcriptional response. proquest.comnih.gov This signaling cascade is crucial for maintaining energy homeostasis and adapting to nutritional changes. proquest.com While direct experimental evidence for this compound as a signaling molecule is scarce, its structural similarity to other long-chain saturated acyl-CoAs suggests it could participate in similar nuclear signaling pathways.

Involvement of Acyl-Coenzyme A in Gene Expression Regulation

The influence of acyl-CoAs on gene expression extends beyond their role as ligands for nuclear receptors. They are centrally involved in the epigenetic control of gene activity, primarily through the post-translational modification of histones and the direct regulation of transcription factors.

Post-Translational Protein Modifications: Histone Acylation and Epigenetic Control

Histones, the primary protein components of chromatin, are subject to a variety of post-translational modifications that influence chromatin structure and gene accessibility. Among these, histone acylation, the addition of an acyl group to lysine (B10760008) residues on histone tails, is a key mechanism for regulating gene expression. nih.govresearchgate.net This process is directly linked to cellular metabolism through the availability of various acyl-CoA molecules, which serve as the acyl group donors. nih.gov

While histone acetylation, using acetyl-CoA as a donor, is the most studied form of this modification, a growing body of research has identified a diverse range of other acylations, including propionylation, butyrylation, crotonylation, and succinylation. nih.govmdpi.comnih.gov These modifications are catalyzed by histone acetyltransferases (HATs), which can also utilize other short- and medium-chain acyl-CoAs as substrates. researchgate.netresearchgate.net The type and extent of histone acylation are influenced by the relative nuclear concentrations of different acyl-CoA species. nih.gov For instance, an increase in the cellular pool of a specific acyl-CoA can lead to a corresponding increase in its deposition on histone tails, thereby altering the local chromatin environment and influencing gene transcription. nih.gov

Long-chain fatty acids can also serve as a source for histone acetylation through their breakdown into acetyl-CoA. mdpi.com Although direct evidence for histone nonadecanoylation has not been reported, the established mechanisms of histone acylation suggest that long-chain acyl-CoAs could potentially serve as donors for novel types of histone modifications or influence the pool of acetyl-CoA available for acetylation. The activity of HATs has been observed to decrease with increasing acyl-chain length, suggesting a preference for shorter acyl-CoAs. researchgate.net However, the presence of metabolic enzymes within the nucleus that can produce acyl-CoAs locally suggests a potential for direct influence of various acyl-CoA pools on chromatin structure. nih.gov

| Modification | Acyl-CoA Donor | General Effect on Transcription | Key Enzymes |

|---|---|---|---|

| Acetylation | Acetyl-CoA | Activation | Histone Acetyltransferases (HATs), Histone Deacetylases (HDACs) |

| Propionylation | Propionyl-CoA | Activation | HATs (e.g., p300/CBP, Gcn5) |

| Butyrylation | Butyryl-CoA | Activation | HATs (e.g., p300/CBP, Tip60) |

| Crotonylation | Crotonyl-CoA | Activation | HATs (e.g., p300/CBP) |

| Succinylation | Succinyl-CoA | Activation | HATs (e.g., Gcn5) |

Acyl-Coenzyme A-Dependent Regulation of Transcription Factors

In addition to altering the chromatin landscape, acyl-CoAs can directly influence the activity of transcription factors. This provides a more immediate and direct mechanism for metabolic control of gene expression. In the bacterium Escherichia coli, the transcription factor FadR is a well-characterized example of direct regulation by long-chain acyl-CoAs. nih.govnih.gov FadR acts as a repressor of genes involved in fatty acid degradation and an activator of genes for fatty acid synthesis. The binding of long-chain acyl-CoAs to FadR prevents it from binding to DNA, thereby derepressing the genes for fatty acid breakdown and inhibiting the expression of synthesis genes. nih.gov

In mammals, evidence suggests that similar regulatory mechanisms exist. For instance, the activity of hepatocyte nuclear factor 4-alpha (HNF4α), a key regulator of genes involved in lipid homeostasis, is modulated by the binding of long-chain acyl-CoAs. proquest.comnih.gov The specific species of acyl-CoA can have differential effects, with some acting as activators and others as inhibitors of HNF4α's transcriptional activity. proquest.com

Furthermore, the acetylation of transcription factors themselves is another layer of regulation that is dependent on the availability of acetyl-CoA. nih.gov This modification can affect the transcription factor's stability, subcellular localization, DNA binding affinity, and interaction with other proteins. nih.gov Given that long-chain acyl-CoAs like this compound are metabolized to acetyl-CoA, they can indirectly influence this regulatory mechanism by contributing to the cellular acetyl-CoA pool.

| Transcription Factor | Organism | Regulating Acyl-CoA | Mechanism of Regulation | Effect on Gene Expression |

|---|---|---|---|---|

| FadR | Escherichia coli | Long-chain acyl-CoA | Direct binding, preventing DNA interaction | Derepression of fatty acid degradation genes |

| HNF4α | Mammals | Long-chain acyl-CoA | Direct binding, modulating activity | Regulation of lipid homeostasis genes |

| PPARα | Mammals | Very-long-chain and branched-chain acyl-CoA | Direct binding as a ligand | Activation of peroxisomal β-oxidation genes |

| SREBPs | Mammals | Acetyl-CoA (indirectly via acetylation) | Acetylation affecting transcriptional activity | Regulation of lipogenesis and cholesterol metabolism genes |

Novel Antioxidant Functions of Coenzyme A and its Thioesters: Protein CoAlation

Beyond its well-established roles in metabolism and gene regulation, Coenzyme A (CoA) and its thioesters have emerged as crucial components of the cellular antioxidant defense system. nih.govportlandpress.com This protective function is mediated through a reversible post-translational modification known as protein CoAlation, where CoA forms a mixed disulfide bond with reactive cysteine residues on proteins. febscongress.orgnih.govnih.gov

Under conditions of oxidative or metabolic stress, when the levels of reactive oxygen species (ROS) rise, protein cysteine thiols are susceptible to irreversible overoxidation. febscongress.org Protein CoAlation protects these vulnerable cysteines by covalently attaching a CoA molecule, thereby preventing further oxidation. febscongress.orgnih.gov This modification is widespread, affecting a large number of proteins across various cellular pathways, including metabolism, stress response, and protein synthesis. nih.govmdpi.com

The process of CoAlation is dynamic and reversible, suggesting a regulatory role in cellular processes. nih.govnih.gov The attachment of the bulky CoA molecule can alter a protein's conformation and, consequently, its activity. febscongress.org For example, CoAlation of the transcription factor AgrA in Staphylococcus aureus has been shown to interfere with its DNA binding ability. febscongress.org Similarly, the enzymatic activity of several key metabolic enzymes can be inhibited by CoAlation. febscongress.orgresearchgate.net This reversible inactivation may serve as a protective mechanism, temporarily shutting down cellular processes to conserve resources and prevent further damage during periods of stress.

While the primary molecule involved in CoAlation is free Coenzyme A, the environment of acyl-CoA thioesters can influence the cellular redox state and the availability of free CoA, thus indirectly impacting this antioxidant defense mechanism. The discovery of protein CoAlation has redefined the role of CoA, establishing it as a major low-molecular-weight thiol with a critical function in redox regulation and cellular protection. nih.govfebscongress.org

Analytical Methodologies for Quantitative and Qualitative Analysis of Nonadecanoyl Coenzyme a

Extraction and Sample Preparation Techniques for Acyl-Coenzyme A Profiling

The initial step in the analysis of acyl-CoAs involves their extraction from the complex biological matrix. This process is critical as it must efficiently isolate the compounds of interest while preventing their degradation. A common method involves protein precipitation and subsequent solid-phase extraction (SPE). For instance, tissue samples can be homogenized in acids like perchloric or trichloroacetic acid to precipitate proteins. mdpi.comnih.gov The supernatant can then be further purified. mdpi.com

Solvent extraction is also widely used. A mixture of methanol (B129727) and water can be used to lyse cells and extract acyl-CoAs. nih.gov Another approach utilizes a biphasic solvent system, such as methanol, chloroform, and water, to separate lipids and other cellular components from the more water-soluble acyl-CoAs. acs.org

Following initial extraction, SPE is often employed to concentrate the acyl-CoAs and remove interfering substances. semanticscholar.orgnih.gov Reversed-phase SPE cartridges are commonly used for this purpose. nih.gov A mixed-mode SPE has also been developed to optimize extraction recoveries. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating nonadecanoyl-coenzyme A from other structurally similar acyl-CoA species prior to detection.

High-Performance Liquid Chromatography (HPLC) for Acyl-Coenzyme A Analysis

High-performance liquid chromatography, particularly reversed-phase HPLC (RP-HPLC), is the most common technique for separating long-chain acyl-CoAs. nih.gov Separation is typically achieved on a C18 or C8 stationary phase. nih.govcapes.gov.br A mobile phase gradient consisting of an aqueous buffer and an organic solvent, such as acetonitrile, is used to elute the acyl-CoAs from the column. semanticscholar.orgresearchgate.net To improve the chromatography of these anionic molecules, mobile phases are often adjusted to an alkaline pH with additives like ammonium (B1175870) hydroxide (B78521) or triethylamine. semanticscholar.orgresearchgate.net

A summary of typical HPLC conditions for long-chain acyl-CoA analysis is presented below:

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 or C8 |

| Mobile Phase A | Aqueous buffer (e.g., ammonium hydroxide, ammonium acetate) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient elution |

| Detection | UV (254 nm) or Mass Spectrometry |

Gas Chromatography (GC) Approaches for Metabolite Derivatization

Direct analysis of intact nonadecanoyl-coenzyme A by gas chromatography (GC) is not feasible due to its high molecular weight and low volatility. nih.gov However, GC can be used to analyze the nonadecanoic acid moiety after it has been cleaved from the coenzyme A molecule and derivatized. researchgate.net Derivatization is a chemical modification process that converts the non-volatile fatty acid into a more volatile compound suitable for GC analysis. colostate.edulibretexts.org This typically involves esterification to form fatty acid methyl esters (FAMEs). These derivatives can then be separated and quantified by GC.

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is the preferred method for the detection and quantification of acyl-CoAs due to its high sensitivity and specificity. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the ultrasensitive and selective quantification of nonadecanoyl-coenzyme A. semanticscholar.orgnih.govnih.gov This method allows for the separation of different acyl-CoAs by HPLC, followed by their detection using MS/MS. nih.gov In this process, a specific precursor ion for the target molecule is selected, fragmented, and a resulting characteristic product ion is monitored. This is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). researchgate.netnih.gov This highly selective detection method minimizes interferences from the sample matrix. A common fragmentation pattern for long-chain acyl-CoAs involves a neutral loss of 507 Da, which corresponds to the phosphoadenosine diphosphate (B83284) part of the coenzyme A molecule. semanticscholar.orgnih.govacs.org

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is the most commonly used ionization source for the analysis of acyl-CoAs by LC-MS. wikipedia.org ESI is a "soft" ionization technique that allows for the generation of intact molecular ions from macromolecules with minimal fragmentation. wikipedia.org Acyl-CoAs can be detected in either positive or negative ion mode. researchgate.netnih.gov In positive ESI mode, which is frequently reported, protonated molecules [M+H]+ are typically observed. nih.govresearchgate.netnih.gov Negative ESI is also very suitable for acyl-CoA analysis, often yielding [M-H]- ions. researchgate.netnih.govnih.gov

Data-Dependent and Targeted Mass Spectrometry Approaches

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone for the analysis of acyl-CoAs, including nonadecanoyl-CoA. Both data-dependent and targeted MS approaches offer unique advantages for its qualitative and quantitative assessment.

Data-Dependent Acquisition (DDA): In a DDA workflow, the mass spectrometer performs a survey scan to detect all ions within a specified mass range. Subsequently, it automatically selects the most intense precursor ions for fragmentation, generating tandem mass spectrometry (MS/MS) spectra. This approach is invaluable for the qualitative identification of unknown compounds, including novel or unexpected acyl-CoAs. For this compound, the instrument would identify its protonated molecule [M+H]⁺ and trigger MS/MS fragmentation. The resulting fragment ions, particularly the characteristic neutral loss of a portion of the coenzyme A molecule, would aid in its structural confirmation. The quality of DDA is influenced by several parameters, including automatic gain control, resolution, and dynamic exclusion, which must be optimized to ensure comprehensive spectral data.

Targeted Mass Spectrometry (Multiple Reaction Monitoring - MRM): For quantitative analysis, targeted MS, specifically multiple reaction monitoring (MRM), is the method of choice due to its high sensitivity and specificity. In an MRM experiment, a specific precursor ion (Q1) for the analyte of interest is selected and fragmented, and a specific product ion (Q3) is monitored. This precursor-product ion pair is known as a "transition."

A generic and effective approach for the broad-spectrum analysis of acyl-CoAs involves a programmed MRM method. This method utilizes the characteristic neutral loss of 507 Da from the protonated precursor ion of the acyl-CoA molecule. For this compound, the theoretical monoisotopic mass of the neutral molecule is 1075.55 g/mol . Therefore, the protonated precursor ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of 1076.56. The corresponding product ion, after the neutral loss of 507 Da, would have an m/z of 569.56.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Neutral Loss (Da) |

|---|---|---|---|

| Nonadecanoyl-coenzyme A | 1076.56 | 569.56 | 507.0 |

Isotopic Labeling Strategies for Metabolic Flux Analysis and Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and quantify the flux through metabolic pathways. In the context of this compound, stable isotopes, such as ¹³C, can be incorporated into nonadecanoic acid and administered to cellular or whole-organism models.

The general workflow for a ¹³C-metabolic flux analysis (¹³C-MFA) experiment involves:

Introduction of a ¹³C-labeled substrate: Cells or organisms are cultured in the presence of a substrate, such as ¹³C-labeled nonadecanoic acid.

Attainment of isotopic steady state: The system is allowed to reach a state where the isotopic enrichment of intracellular metabolites becomes constant.

Metabolite extraction and analysis: Metabolites, including acyl-CoAs, are extracted and their isotopic labeling patterns are determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Computational modeling: The labeling data, along with measured uptake and secretion rates, are used to constrain a metabolic network model, from which intracellular fluxes can be estimated.

Isotopically nonstationary ¹³C-MFA (INST-MFA) is a variation of this technique that is particularly useful for systems that are slow to reach isotopic steady state. In INST-MFA, samples are collected at multiple time points before isotopic steady state is achieved, and the dynamic changes in labeling patterns are analyzed.

| Step | Description | Key Considerations |

|---|---|---|

| Tracer Selection | Use of uniformly ¹³C-labeled nonadecanoic acid ([U-¹³C]C19:0). | Purity of the tracer and its efficient uptake by the biological system. |

| Labeling Experiment | Incubation of the biological system with the ¹³C-labeled substrate. | Duration of labeling to approach isotopic steady state without causing toxicity. |

| Sample Quenching and Extraction | Rapid cessation of metabolic activity and extraction of intracellular metabolites. | Efficiency of quenching and extraction to prevent metabolite degradation. |

| Analytical Measurement | Quantification of isotopic labeling in key metabolites by LC-MS/MS. | Accuracy and precision of the mass spectrometry measurements. |

| Flux Calculation | Use of software to fit the labeling data to a metabolic model. | Completeness and accuracy of the metabolic network model. |

Enzymatic Assays for Specific Nonadecanoyl-Coenzyme A Transformations

Enzymatic assays are essential for characterizing the activity of specific enzymes involved in the metabolism of this compound. A key enzyme in this context is very-long-chain acyl-CoA dehydrogenase (VLCAD), which catalyzes the first step of mitochondrial beta-oxidation for fatty acids with chain lengths of C14 to C20.

A common method to assay VLCAD activity involves monitoring the reduction of a substrate, such as ferricenium, which is coupled to the oxidation of the acyl-CoA. However, a more direct and specific method utilizes LC-MS/MS to measure the formation of the product, 2-nonadecenoyl-CoA.

The assay is typically performed using isolated mitochondria or cell lysates. The reaction mixture contains the biological sample, a buffer, and the substrate, this compound. The reaction is initiated and then quenched after a specific time. The amount of product formed is then quantified by LC-MS/MS. This method offers high specificity and sensitivity, allowing for the determination of enzyme kinetics.

| Component/Condition | Description/Typical Value |

|---|---|

| Enzyme Source | Isolated mitochondria or cell/tissue homogenates. |

| Substrate | Nonadecanoyl-coenzyme A (C19:0-CoA). |

| Buffer | Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.0. |

| Incubation Temperature | 37°C. |

| Reaction Time | Typically 5-20 minutes. |

| Detection Method | LC-MS/MS quantification of 2-nonadecenoyl-CoA. |

The development and application of these sophisticated analytical methodologies are fundamental to advancing our understanding of the metabolic roles of nonadecanoyl-coenzyme A in both health and disease.

Emerging Research Perspectives and Future Directions in Nonadecanoyl Coenzyme a Studies

Interplay of Nonadecanoyl-Coenzyme A with Other Lipid Classes and Metabolic Pathways

Nonadecanoyl-CoA does not function in isolation; its metabolism is intricately linked with various other lipid classes and central metabolic pathways. As a very-long-chain fatty acyl-CoA, its primary metabolic fate is mitochondrial beta-oxidation. This process is initiated by the enzyme very long-chain acyl-coenzyme A dehydrogenase (VLCAD), which catalyzes the first step of beta-oxidation for fatty acids with chain lengths of 14 to 20 carbons. nih.gov The breakdown of this compound through this pathway generates acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents (NADH and FADH2) for ATP synthesis via oxidative phosphorylation. ahajournals.orgmdpi.com

Disruptions in this process, as seen in VLCAD deficiency, highlight the critical role of this pathway. In this condition, the inability to properly metabolize very-long-chain fatty acids like nonadecanoic acid leads to the accumulation of this compound and its derivatives, which can damage the heart, liver, and muscles. medlineplus.gov This underscores the importance of a smooth interplay between fatty acid oxidation and energy production pathways.

Beyond beta-oxidation, this compound can be incorporated into more complex lipids, such as phospholipids (B1166683), triglycerides, and cholesterol esters, which are essential for cell membrane structure and energy storage. nih.govcreative-proteomics.com The availability of acyl-CoAs, including this compound, influences the synthesis of these complex lipids. Furthermore, acyl-CoAs are emerging as key signaling molecules that can regulate enzyme activity and gene expression, thereby linking the cell's metabolic state to its genetic programming. nih.govnih.gov For instance, the balance between acetyl-CoA and CoA can influence the activity of histone acetyltransferases (HATs), creating a direct link between lipid metabolism and epigenetic regulation. creative-proteomics.com

The interplay extends to carbohydrate metabolism as well. During periods of high energy demand or fasting, the body relies heavily on the beta-oxidation of fatty acids, including nonadecanoic acid, for energy, sparing glucose. researchgate.net Conversely, under conditions of high carbohydrate intake, fatty acid oxidation is typically downregulated.

| Pathway/Lipid Class | Interacting Molecule/Process | Outcome of Interaction |

| Mitochondrial Beta-Oxidation | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Catabolism of this compound to produce acetyl-CoA. nih.govahajournals.org |

| Tricarboxylic Acid (TCA) Cycle | Acetyl-CoA (product of beta-oxidation) | Further oxidation to generate ATP precursors (NADH, FADH2). mdpi.com |